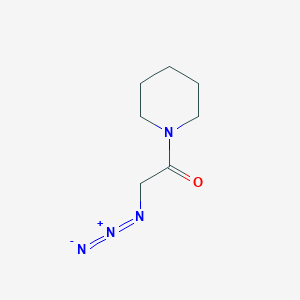
1-(Piperidin-1-il)-2-azidoetan-1-ona
Descripción general
Descripción
2-Azido-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H12N4O. It is used as a reactant in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists .
Chemical Reactions Analysis
2-Azido-1-(piperidin-1-yl)ethan-1-one is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to act as cannabinoid CB1 receptor antagonists .Aplicaciones Científicas De Investigación
Síntesis de Piperidinas Sustituidas
Piperidinas sustituidas: son una clase de compuestos con una amplia gama de actividades farmacológicas. El grupo azido en “1-(Piperidin-1-il)-2-azidoetan-1-ona” puede experimentar diversas reacciones, como reacciones de Staudinger o química Click, para introducir diferentes sustituyentes en el anillo de piperidina. Esta versatilidad lo convierte en un intermedio valioso para sintetizar nuevos derivados de piperidina con potencial como agentes terapéuticos .
Reacciones de Ciclización
El compuesto puede participar en reacciones de ciclización para formar estructuras cíclicas más complejas. Estas reacciones son cruciales en la síntesis de diversos productos naturales y productos farmacéuticos. La presencia de ambos grupos funcionales azido y cetona permite la formación de nuevos anillos a través de ataques nucleofílicos intramoleculares, dando lugar a una variedad diversa de compuestos cíclicos .
Reacciones Multicomponente (MCR)
“this compound” se puede utilizar en reacciones multicomponente (MCR), que son procesos eficientes que combinan tres o más reactivos en un solo paso. Las MCR son muy valoradas en la química medicinal para generar moléculas complejas con alta diversidad, que pueden ser examinadas para diversas actividades biológicas .
Reacciones de Aminación
El grupo azido es un excelente precursor para reacciones de aminación, que son fundamentales para introducir funcionalidades de amina en moléculas orgánicas. Las aminas son grupos funcionales clave en muchos fármacos, y la capacidad de introducirlas selectivamente es crucial para el desarrollo de nuevos productos farmacéuticos .
Reacciones de Anexión
Las reacciones de anexión implican la formación de un nuevo anillo mediante la conexión de dos moléculas diferentes o partes de la misma molécula. “this compound” se puede utilizar para crear sistemas de piperidina anexados, que se encuentran en muchas alcaloides y productos farmacéuticos. Estas reacciones expanden el espacio químico de las moléculas similares a fármacos .
Cribado de Actividad Biológica
Debido a sus características estructurales, “this compound” se puede utilizar como un andamiaje para la síntesis de compuestos para ser examinados para actividad biológica. Su núcleo de piperidina es un motivo común en muchos compuestos biológicamente activos, y las modificaciones de este núcleo pueden conducir al descubrimiento de nuevos fármacos con diversos efectos farmacológicos .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Azido-1-(piperidin-1-yl)ethan-1-one is the cannabinoid CB1 receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
2-Azido-1-(piperidin-1-yl)ethan-1-one interacts with the CB1 receptor as an antagonist . This means that it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds, thus inhibiting the physiological processes mediated by the CB1 receptor.
Biochemical Pathways
The action of 2-Azido-1-(piperidin-1-yl)ethan-1-one on the CB1 receptor affects the endocannabinoid system’s biochemical pathways . By acting as an antagonist at the CB1 receptor, it can modulate the release of neurotransmitters and influence various physiological processes such as appetite regulation, pain sensation, and mood balance.
Result of Action
The molecular and cellular effects of 2-Azido-1-(piperidin-1-yl)ethan-1-one’s action are primarily due to its antagonistic effect on the CB1 receptor . By blocking this receptor, it can modulate the endocannabinoid system and potentially influence a variety of physiological processes.
Análisis Bioquímico
Biochemical Properties
2-Azido-1-(piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through click chemistry reactions. These interactions are crucial for the development of new therapeutic agents targeting the cannabinoid CB1 receptor.
Cellular Effects
2-Azido-1-(piperidin-1-yl)ethan-1-one influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cannabinoid CB1 receptor can lead to changes in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(piperidin-1-yl)ethan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azide group facilitates its participation in click chemistry reactions, forming stable triazole rings with alkyne-containing molecules. This mechanism is essential for its role in the synthesis of cannabinoid CB1 receptor antagonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(piperidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can impact cellular processes differently .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(piperidin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects observed in these studies indicate the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
2-Azido-1-(piperidin-1-yl)ethan-1-one is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular metabolism. The compound’s role in the synthesis of triazole derivatives highlights its importance in metabolic processes .
Transport and Distribution
The transport and distribution of 2-Azido-1-(piperidin-1-yl)ethan-1-one within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding these processes is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-Azido-1-(piperidin-1-yl)ethan-1-one’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is essential for its role in biochemical reactions and therapeutic applications .
Propiedades
IUPAC Name |
2-azido-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-9-6-7(12)11-4-2-1-3-5-11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMRAIOOAUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)


